[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]-[3-(2-hydroxyphenyl)-1H-pyrazol-5-yl]methanone
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Overview
Description
[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]-[3-(2-hydroxyphenyl)-1H-pyrazol-5-yl]methanone: is a complex organic compound that features a unique combination of functional groups, including a hydroxyphenyl group, a pyrazolyl group, and a piperidinyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and its structural complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]-[3-(2-hydroxyphenyl)-1H-pyrazol-5-yl]methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidinyl and pyrazolyl intermediates, followed by their coupling under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
For industrial production, the synthesis process is scaled up and optimized for efficiency and cost-effectiveness. This involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities while maintaining high quality standards.
Chemical Reactions Analysis
Types of Reactions
[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]-[3-(2-hydroxyphenyl)-1H-pyrazol-5-yl]methanone: undergoes various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups can yield ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]-[3-(2-hydroxyphenyl)-1H-pyrazol-5-yl]methanone: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of [4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]-[3-(2-hydroxyphenyl)-1H-pyrazol-5-yl]methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]-[3-(2-hydroxyphenyl)-1H-pyrazol-5-yl]methanone: can be compared with similar compounds such as:
Cetylpyridinium chloride: Known for its antimicrobial properties.
Domiphen bromide: Used as a disinfectant and antiseptic.
Bis(2-ethylhexyl) terephthalate: A plasticizer used in the production of flexible plastics.
The uniqueness of This compound
Properties
IUPAC Name |
[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]-[3-(2-hydroxyphenyl)-1H-pyrazol-5-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-14-6-7-19(22-13-14)21(28)8-10-25(11-9-21)20(27)17-12-16(23-24-17)15-4-2-3-5-18(15)26/h2-7,12-13,26,28H,8-11H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJACWBVMDJAOLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2(CCN(CC2)C(=O)C3=CC(=NN3)C4=CC=CC=C4O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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